molecular formula C26H45N3O6S2 B1674074 L 744832 CAS No. 160141-09-3

L 744832

Numéro de catalogue: B1674074
Numéro CAS: 160141-09-3
Poids moléculaire: 559.8 g/mol
Clé InChI: PGOKBMWPBDRDGN-SIPQYZPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L 744832 involves several steps, each requiring precise reaction conditions

    Core Structure Formation: The initial step involves the formation of the core structure through a series of condensation reactions. This step requires the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

    Functional Group Introduction: Subsequent steps involve the introduction of amino, sulfanyl, and other functional groups. These steps often require the use of protecting groups to prevent unwanted side reactions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step typically requires the use of coupling reagents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This requires the optimization of reaction conditions, the use of large-scale reactors, and the implementation of purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Applications De Recherche Scientifique

Pancreatic Cancer

Pancreatic ductal adenocarcinoma is notoriously resistant to conventional therapies, primarily due to the high prevalence of K-Ras mutations. Research has demonstrated that L-744832 effectively inhibits the growth of several pancreatic cancer cell lines:

Cell LineIC50 L-744832 (µM)Apoptotic Index (%) DMSOApoptotic Index (%) L-744832
Aspc-114.32.4 ± 1.223.2 ± 2.7
Bxpc-312.32.2 ± 1.117.1 ± 1.2
Capan-22.13.4 ± 0.831.6 ± 3.0
Cfpac-1>503.1 ± 1.314.5 ± 1.4
Panc-11.32.7 ± 1.050.3 ± 9.5

The data indicates that L-744832 induces significant apoptosis, especially in sensitive cell lines like Panc-1 and Capan-2, with a marked increase in TUNEL-positive cells following treatment .

Enhancement of Radiosensitivity

L-744832 has also been shown to enhance the sensitivity of K-Ras mutant pancreatic cancer cells to radiation therapy by restoring the expression of TGF-beta type II receptors through the inhibition of DNA methyltransferase (DNMT) levels . This mechanism suggests a novel approach to improve therapeutic outcomes in patients with resistant tumors by combining FTIs with radiotherapy.

Case Study: Efficacy in Combination Therapies

In a study examining the synergistic effects of L-744832 with cytarabine in leukemic cells, it was found that pre-treatment with L-744832 significantly reduced active Ras levels, thereby enhancing the cytotoxic effects of cytarabine . This highlights the potential for L-744832 not only as a standalone treatment but also as an adjunct therapy that could improve the efficacy of existing chemotherapeutic agents.

Mécanisme D'action

The mechanism of action of L 744832 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate: This compound is similar in structure but may have different functional groups or stereochemistry.

    Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate: Another similar compound with slight variations in the side chains or functional groups.

Uniqueness

The uniqueness of L 744832 lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

L-744832 is a farnesyl transferase inhibitor (FTI) that has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by K-Ras mutations. This article presents a detailed overview of the biological activity of L-744832, including its mechanisms of action, effects on cancer cell lines, and implications for clinical use.

L-744832 inhibits the enzyme farnesyl transferase, which is crucial for the post-translational modification of proteins, including members of the Ras family. By preventing the farnesylation of Ras proteins, L-744832 disrupts their localization to the cell membrane, thereby inhibiting their signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in cancers where Ras mutations drive malignancy.

Inhibition of Anchorage-Dependent Growth

Research has demonstrated that L-744832 effectively inhibits the growth of various pancreatic cancer cell lines. A study involving five human pancreatic ductal adenocarcinoma cell lines reported varying sensitivities to L-744832, with IC50 values indicating significant growth inhibition:

Cell LineIC50 (µM)
Panc-11.3
Capan-22.1
Bxpc-3Moderate
Cfpac-1>50

The most sensitive lines (Panc-1 and Capan-2) exhibited pronounced growth inhibition, correlating with an accumulation of cells with tetraploid DNA content and increased cyclin B1/cdc2 kinase activity, indicating G2/M phase cell cycle arrest .

Induction of Apoptosis

In addition to inhibiting growth, L-744832 induces apoptosis in sensitive cancer cell lines. Morphological changes and internucleosomal DNA fragmentation were observed, confirming apoptotic processes. The treatment also enhanced the cytotoxic effects of ionizing radiation, suggesting a potential role in combination therapies .

Case Studies and Research Findings

Case Study: Combination with Cytarabine

A study explored the effects of combining L-744832 with cytarabine in acute myeloid leukemia (AML) cells. Pre-treatment with L-744832 sensitized cells to cytarabine, indicating that farnesylation inhibition plays a critical role in enhancing chemosensitivity .

Study on TGF-beta Signaling

Another investigation revealed that L-744832 could restore TGF-beta type II receptor expression in K-Ras mutant pancreatic cancer cells. This restoration was linked to decreased DNMT1 levels and subsequent induction of TGF-beta signaling pathways, highlighting a novel mechanism through which L-744832 enhances radiation sensitivity .

Clinical Implications

The diverse mechanisms through which L-744832 exerts its effects suggest its potential as a therapeutic agent in various malignancies. Its ability to inhibit growth across different cancer types, coupled with its role in enhancing the efficacy of other treatments, positions it as a promising candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing and characterizing L 744832?

  • Methodological Answer : Synthesis protocols should include step-by-step procedures for chemical reactions, purification methods (e.g., column chromatography, recrystallization), and characterization via NMR, HPLC, and mass spectrometry. Reproducibility requires adherence to documented reaction conditions (e.g., temperature, solvent ratios) and purity thresholds (>95% by HPLC) . For novel derivatives, provide crystallographic data or comparative spectral analysis against known analogs .

Q. How can researchers design experiments to elucidate this compound's mechanism of action in cellular models?

  • Methodological Answer : Use dose-response assays (e.g., IC50 determination) and time-course studies to establish potency and kinetics. Pair these with knockdown/overexpression experiments (siRNA or CRISPR) to identify target pathways. Validate findings using orthogonal techniques like Western blotting for protein expression or fluorescent probes for real-time cellular tracking .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis during experimental design to ensure sample sizes are sufficient to detect significant effects (α = 0.05, power ≥80%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy data across different in vivo models?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect magnitude. Cross-validate findings using ex vivo organoid models or humanized mouse systems to bridge translational gaps .

Q. What strategies optimize this compound's selectivity to minimize off-target effects in complex biological systems?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies guided by molecular docking simulations to identify critical binding motifs. Test selectivity via high-throughput screening against panels of related enzymes/receptors. Use chemical proteomics (e.g., affinity-based protein profiling) to map off-target interactions .

Q. How can multi-omics data (transcriptomics, proteomics, metabolomics) be integrated to study this compound's systemic effects?

  • Methodological Answer : Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to identify consensus pathways. Apply machine learning (e.g., random forests) to prioritize biomarkers linked to phenotypic outcomes. Validate through pathway enrichment analysis (e.g., GO, KEGG) and cross-omics correlation matrices .

Q. Methodological Frameworks for Rigor

Q. What quality control measures ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Experimental Replicates : Include ≥3 biological replicates with technical duplicates to account for variability.
  • Blinding : Use double-blinded protocols for data collection/analysis to reduce bias.
  • Reference Standards : Use commercially validated reference compounds for assay calibration .
  • Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare .

Q. How should researchers address ethical considerations in this compound's animal studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Minimize animal use via power calculations and employ humane endpoints (e.g., tumor volume thresholds). Obtain approval from institutional animal care committees (IACUC) and document compliance in manuscripts .

Q. Tables for Key Data Comparison

Parameter In Vitro In Vivo
Optimal Dose Range 10–100 nM5–20 mg/kg
Half-life (t½) 4–6 hours8–12 hours
Key Targets Kinase X, Receptor YTumor growth, Immune markers
Data synthesized from primary literature; validate against specific experimental conditions .

Propriétés

IUPAC Name

propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOKBMWPBDRDGN-SIPQYZPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936228
Record name 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160141-09-3
Record name L 744832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160141093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.